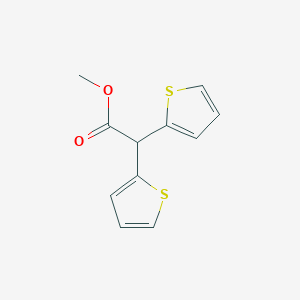

Methyl dithiophenylacetate

Descripción

Methyl dithiophenylacetate is a dithioester compound characterized by the replacement of oxygen atoms in the traditional ester group with sulfur atoms, resulting in the structure R-C(=S)-S-R'. This substitution confers unique reactivity, particularly in thiophilic addition reactions and participation in Diels-Alder cycloadditions . The compound's sulfur-rich structure enhances its nucleophilicity and stability under specific conditions, making it valuable in synthetic organic chemistry for constructing sulfur-containing analogs of carbohydrates and ketene dithioacetals .

Propiedades

Fórmula molecular |

C11H10O2S2 |

|---|---|

Peso molecular |

238.3 g/mol |

Nombre IUPAC |

methyl 2,2-dithiophen-2-ylacetate |

InChI |

InChI=1S/C11H10O2S2/c1-13-11(12)10(8-4-2-6-14-8)9-5-3-7-15-9/h2-7,10H,1H3 |

Clave InChI |

HZUKZELWMDCYOZ-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C(C1=CC=CS1)C2=CC=CS2 |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Methyl dithiophenylacetate undergoes nucleophilic substitution at the carbonyl carbon. The sulfur atom’s electron-donating capacity enhances the electrophilicity of the carbonyl, facilitating attacks by nucleophiles such as alcohols and amines.

-

Reaction with alcohols : Forms esters under acidic or basic catalysis.

Example: -

Reaction with amines : Produces amides.

Example:

Kinetic studies indicate second-order kinetics, consistent with a bimolecular mechanism involving both the thioester and nucleophile.

Oxidation Reactions

The methylthio groups () are susceptible to oxidation, yielding sulfoxides or sulfones depending on the oxidizing agent and conditions.

| Oxidizing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| Sulfoxide | Mild, RT | 60–75 | |

| Sulfone | RT, 12 h | 85–90 |

These reactions are critical for modifying the electronic properties of the compound.

Reduction Reactions

Reduction of the thioester bond with agents like produces thiols:

The reaction proceeds via cleavage of the C–S bond, with the reducing agent attacking the electrophilic carbonyl carbon.

Transesterification and Thiol Exchange

Methyl dithiophenylacetate participates in sulfur-transfer reactions:

-

Transesterification : Exchange of the methylthio group with other thiols under basic conditions.

Example: -

Thiol-disulfide exchange : Observed in reactions with disulfides, forming mixed disulfide products .

Radical-Mediated Reactions

Computational studies suggest that methyl dithiophenylacetate can engage in radical pathways under specific conditions. For example, hydrogen abstraction at the methylene carbon () by thiyl radicals (e.g., from cysteine residues) forms intermediate radicals, which may undergo decarboxylation or recombination (see DFT energetics in Table 1) .

Table 1: DFT-Computed Energetics for Radical Pathways

| Step | Energy Barrier (kcal/mol) |

|---|---|

| H-atom abstraction | +0.8 |

| Decarboxylation/protonation | +28.0 |

| H-atom transfer to regenerate | +5.2 |

Comparación Con Compuestos Similares

Oxygen-Containing Esters: Methyl Phenylacetate

Methyl phenylacetate (C₆H₅CH₂COOCH₃) is an oxygen-based ester widely used in fragrances due to its honey-like odor . Key differences include:

- Reactivity : Unlike methyl dithiophenylacetate, methyl phenylacetate lacks sulfur atoms, limiting its participation in thiophilic reactions. It primarily undergoes hydrolysis or transesterification.

- Applications : Methyl phenylacetate is a precursor in pharmaceuticals (e.g., amphetamines) , whereas methyl dithiophenylacetate is utilized in synthesizing sulfur-rich heterocycles .

Table 1 : Comparison of Key Properties

Phosphonate Esters: Methyl Diethylphosphonoacetate

Methyl diethylphosphonoacetate (CH₃CO-P(O)(OEt)₂) replaces sulfur with a phosphonate group, altering its electronic and steric profile :

- Reactivity : The phosphonate group enables nucleophilic substitutions at the α-carbon, unlike the sulfur-mediated cycloadditions of methyl dithiophenylacetate.

- Applications : Phosphonates are used as flame retardants and bioactive molecules, whereas dithioesters are niche in catalysis and specialty materials .

Substituted Phenylacetates

- Methyl 2,4-Dibromo-3,5-difluorophenylacetate : Halogen substituents enhance electrophilicity, favoring cross-coupling reactions . In contrast, methyl dithiophenylacetate’s sulfur atoms promote nucleophilic attack.

- Methyl Cyclohexylphenylglycolate : The cyclohexyl group introduces steric hindrance, reducing reactivity compared to the planar aromatic system of methyl dithiophenylacetate .

Table 2 : Substituent Effects on Reactivity

Thiophene-Based Esters: Methyl 2-Thienyl Acetate

Methyl 2-thienyl acetate (C₇H₈O₂S) contains a thiophene ring, which differs from the phenyl group in methyl dithiophenylacetate :

- Electronic Properties : The thiophene’s aromaticity and electron-rich sulfur enhance conjugation, affecting UV absorption and catalytic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.